3-(m-Tolyl)piperidin-3-ol Hydrochloride (CAS 173447-90-0): A Comprehensive Technical Guide for CNS Drug Development
3-(m-Tolyl)piperidin-3-ol Hydrochloride (CAS 173447-90-0): A Comprehensive Technical Guide for CNS Drug Development
As drug discovery pivots toward highly selective central nervous system (CNS) modulators, the architectural precision of building blocks becomes paramount. 3-(m-Tolyl)piperidin-3-ol hydrochloride (CAS 173447-90-0) [1] is a highly specialized tertiary alcohol and piperidine derivative that serves as a critical intermediate in the synthesis of 3-arylpiperidine pharmacophores.
This whitepaper provides an in-depth mechanistic and operational guide to utilizing this compound. Rather than a mere catalog of properties, this document bridges synthetic chemistry and neuropharmacology, detailing the causality behind synthetic choices, downstream transformations, and its ultimate role in GPCR-targeted drug design.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 3-(m-Tolyl)piperidin-3-ol hydrochloride features a basic piperidine ring substituted at the C3 position with both a hydroxyl group and an m-tolyl (3-methylphenyl) moiety.
Why this specific structure? The m-tolyl group acts as a bioisostere for the catechol ring found in endogenous neurotransmitters like dopamine. The hydroxyl group at C3 is a synthetic handle; it dictates the regiochemistry of subsequent eliminations or allows for stereoselective ionic hydrogenations to yield the saturated 3-arylpiperidine core[2]. The hydrochloride salt form is specifically chosen to prevent auto-oxidation of the secondary amine and to ensure crystalline stability during long-term storage.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| CAS Number | 173447-90-0[1] | Primary identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₂H₁₈ClNO | Accounts for the HCl salt form (Free base: C₁₂H₁₇NO). |
| Molecular Weight | 227.73 g/mol [1] | Critical for stoichiometric calculations in downstream coupling. |
| SMILES | Cc1cccc(C2(O)CCCNC2)c1.Cl[1] | Utilized for in silico docking and pharmacophore mapping. |
| Structural Class | Arylpiperidinol / Tertiary Alcohol | Defines reactivity (e.g., susceptibility to dehydration). |
Mechanistic Role in Drug Discovery
The 3-arylpiperidine scaffold is a "privileged structure" in neuropharmacology. Compounds derived from this backbone—most notably Preclamol (3-PPP) [3]—exhibit profound modulatory effects on monoamine receptors.
While Preclamol utilizes a 3-hydroxyphenyl group, the m-tolyl substitution in our title compound provides enhanced lipophilicity, allowing for greater blood-brain barrier (BBB) penetration. When the C3-hydroxyl is synthetically removed, the resulting 3-(m-tolyl)piperidine acts as a potent ligand for the Dopamine D2 autoreceptor [4]. By acting as a partial agonist, these derivatives can stabilize dopaminergic tone—suppressing hyperactive signaling in schizophrenia while boosting deficient signaling in Parkinson's disease[3][4].
Fig 1: Mechanism of action for 3-arylpiperidines modulating Dopamine D2 autoreceptor signaling.
Table 2: Pharmacological Targets of 3-Arylpiperidine Derivatives
| Target Receptor | Modulatory Action | Clinical Relevance / Phenotype |
| Dopamine D2 (Autoreceptor) | Partial Agonist | Attenuation of motor fluctuations in Parkinson's[4]. |
| Dopamine D3 | Partial Agonist | Reduction of L-DOPA-induced dyskinesia. |
| Sigma-1 (σ1) | Antagonist / Agonist | Neuroprotection and mitigation of neuropathic pain. |
Synthetic Methodologies & Workflows
To ensure scientific integrity and reproducibility, the following protocols detail both the upstream synthesis of CAS 173447-90-0 and its downstream application. Every step is designed as a self-validating system.
Upstream Synthesis: Grignard Addition & Deprotection
Rationale: The tertiary alcohol is constructed via the nucleophilic attack of m-tolylmagnesium bromide on the electrophilic carbonyl carbon of N-Boc-piperidin-3-one. The N-Boc protecting group is absolute necessity; without it, the Grignard reagent would simply deprotonate the secondary amine, quenching the nucleophile and resulting in near-zero yields[2].
Step-by-Step Protocol:
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Preparation: Flame-dry a 500 mL 3-neck flask under inert Argon atmosphere. Add N-Boc-piperidin-3-one (1.0 eq, 50 mmol) dissolved in 150 mL of anhydrous Tetrahydrofuran (THF).
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Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperatures prevent enolization of the ketone, which would compete with the desired nucleophilic addition.
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Nucleophilic Addition: Dropwise add m-Tolylmagnesium bromide (1.0 M in THF, 1.2 eq, 60 mmol) over 45 minutes. Maintain stirring at -78°C for 2 hours, then allow gradual warming to room temperature.
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Quenching (Self-Validation): Quench the reaction carefully with 50 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protons to neutralize the magnesium alkoxide without causing the formation of intractable, gelatinous magnesium hydroxide emulsions that ruin extractions.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.
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Deprotection & Salt Formation: Dissolve the crude intermediate in 50 mL of Dichloromethane (DCM). Add 4.0 M HCl in Dioxane (5.0 eq) at 0°C. Stir for 4 hours. The product, 3-(m-Tolyl)piperidin-3-ol hydrochloride , will precipitate as a white crystalline solid. Filter and wash with cold diethyl ether.
Fig 2: Synthetic workflow for 3-(m-Tolyl)piperidin-3-ol HCl via Grignard addition and deprotection.
Downstream Application: Reductive Dehydroxylation
Rationale: To achieve the active 3-arylpiperidine core, the tertiary hydroxyl group must be removed. Standard catalytic hydrogenation is ineffective here due to the lack of an adjacent alkene. Instead, a Lewis acid-mediated ionic hydrogenation is employed[2]. Boron trifluoride etherate (BF₃·OEt₂) promotes the ionization of the alcohol to a stable tertiary benzylic-like carbocation, which is subsequently trapped by hydride transfer from triethylsilane (Et₃SiH).
Step-by-Step Protocol:
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Free-Basing: Convert the HCl salt (10 mmol) back to the free base using saturated aqueous NaHCO₃ and extract into DCM.
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Reagent Addition: To the free base in DCM (30 mL) at 0°C, add Triethylsilane (Et₃SiH, 3.0 eq).
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Ionization: Dropwise add Boron trifluoride etherate (BF₃·OEt₂, 3.0 eq). Causality: The excess Lewis acid is required because the basic piperidine nitrogen will complex with the first equivalent of BF₃, leaving the remainder to activate the hydroxyl group.
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Hydride Transfer: Stir at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The highly polar tertiary alcohol spot will disappear, replaced by the less polar dehydroxylated product.
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Workup: Quench with 1M NaOH to break the boron complexes, extract with DCM, and purify via flash chromatography to isolate 3-(m-Tolyl)piperidine .
Analytical Validation Standards
To ensure the integrity of the synthesized CAS 173447-90-0, the following analytical signatures must be verified:
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¹H NMR (400 MHz, DMSO-d₆): Look for the distinct singlet of the m-tolyl methyl group at ~2.30 ppm. The piperidine ring protons will appear as complex multiplets between 1.50 and 3.50 ppm. A broad exchangeable signal at ~9.00 ppm confirms the presence of the protonated amine (R₂NH₂⁺ Cl⁻).
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Mass Spectrometry (ESI-MS): The mass spectrum must show an [M+H]⁺ peak at m/z 192.1 (corresponding to the free base C₁₂H₁₇NO + H⁺). The chloride counterion is not detected in positive ion mode.
References
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Chemsrc. 3-(m-Tolyl)piperidin-3-ol hydrochloride CAS 173447-90-0 Physical and Chemical Properties. Retrieved from:[Link]
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Chang, M.-Y., et al. (2006). Concise Synthesis of 3-Arylpiperidines. Heterocycles. Retrieved from:[Link]
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Probes & Drugs. Preclamol (PD053164) Compound Profile and Pharmacology. Retrieved from:[Link]
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Pirtosek, Z., et al. (1993). Preclamol and parkinsonian fluctuations. Clinical Neuropharmacology, 16(6), 550-554. PubMed. Retrieved from:[Link]
Sources
- 1. 173447-90-0_3-(m-Tolyl)piperidin-3-ol hydrochlorideCAS号:173447-90-0_3-(m-Tolyl)piperidin-3-ol hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. preclamol (PD053164, HTSNFXAICLXZMA-CYBMUJFWSA-N) [probes-drugs.org]
- 4. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
